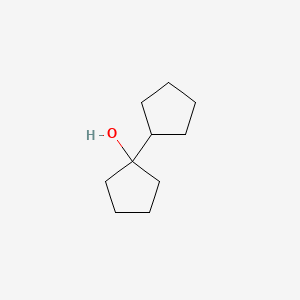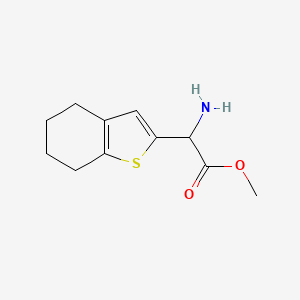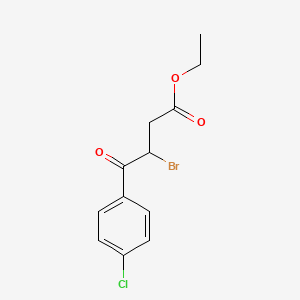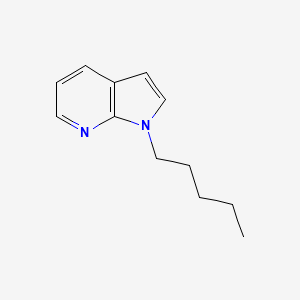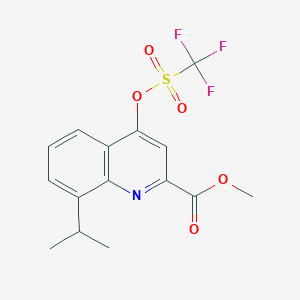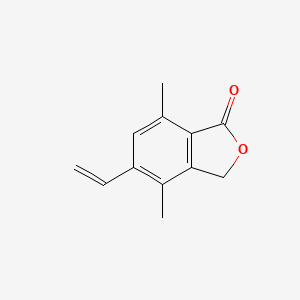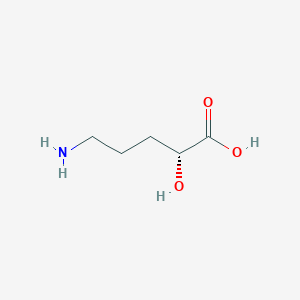![molecular formula C22H28N2O4 B8302449 Carbamic acid, N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester](/img/structure/B8302449.png)
Carbamic acid, N-[(1R)-1-([1,1'-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Carbamic acid, N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester is a complex organic compound with a molecular formula of C20H25NO3. This compound is characterized by the presence of a biphenyl group, a methoxymethylamino group, and a carbamate ester. It is used in various scientific research applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Carbamic acid, N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester typically involves the following steps:
Formation of the biphenyl intermediate: The biphenyl group is synthesized through a Suzuki coupling reaction between a boronic acid and a halogenated benzene derivative.
Introduction of the methoxymethylamino group: This step involves the reaction of the biphenyl intermediate with a methoxymethylamine under controlled conditions.
Formation of the carbamate ester: The final step involves the reaction of the intermediate with tert-butyl chloroformate to form the carbamate ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using automated reactors. The reaction conditions are optimized to ensure high yield and purity of the final product. Common solvents used in these reactions include dichloromethane and tetrahydrofuran.
Analyse Chemischer Reaktionen
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, typically using reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where the methoxymethylamino group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in the presence of a catalyst.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in polar solvents.
Major Products Formed
Oxidation: Formation of corresponding oxo derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of substituted carbamate esters.
Wissenschaftliche Forschungsanwendungen
Carbamic acid, N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester is used in various fields of scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate.
Industry: Used in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of this compound involves its interaction with specific molecular targets. The biphenyl group allows for hydrophobic interactions with target proteins, while the methoxymethylamino group can form hydrogen bonds. The carbamate ester moiety can undergo hydrolysis, releasing active intermediates that exert biological effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- Carbamic acid, N-[(1S)-1-(1-cyclopenten-1-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester
- Carbamic acid, N-[(1R)-2-[1,1’-biphenyl]-3-yl-1-(hydroxymethyl)ethyl]-, 1,1-dimethylethyl ester
Uniqueness
Carbamic acid, N-[(1R)-1-([1,1’-biphenyl]-4-ylmethyl)-2-(methoxymethylamino)-2-oxoethyl]-, 1,1-dimethylethyl ester is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the biphenyl group enhances its hydrophobic interactions, while the methoxymethylamino group provides additional sites for hydrogen bonding.
Eigenschaften
Molekularformel |
C22H28N2O4 |
|---|---|
Molekulargewicht |
384.5 g/mol |
IUPAC-Name |
tert-butyl N-[(2R)-1-(methoxymethylamino)-1-oxo-3-(4-phenylphenyl)propan-2-yl]carbamate |
InChI |
InChI=1S/C22H28N2O4/c1-22(2,3)28-21(26)24-19(20(25)23-15-27-4)14-16-10-12-18(13-11-16)17-8-6-5-7-9-17/h5-13,19H,14-15H2,1-4H3,(H,23,25)(H,24,26)/t19-/m1/s1 |
InChI-Schlüssel |
OPFVROQJAGUESH-LJQANCHMSA-N |
Isomerische SMILES |
CC(C)(C)OC(=O)N[C@H](CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NCOC |
Kanonische SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=CC=C2)C(=O)NCOC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-Pyrazin-2-yl-8-aza-bicyclo[3.2.1]octan-3-ol](/img/structure/B8302369.png)
![2-Piperidinecarboxamide, 1-[N-(5-oxo-L-prolyl)-L-histidyl]-, (S)-](/img/structure/B8302384.png)
![[(3-Hydroxy-pyridine-2-carbonyl)-methyl-amino]-acetic acid ethyl ester](/img/structure/B8302401.png)
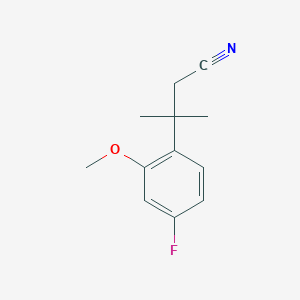
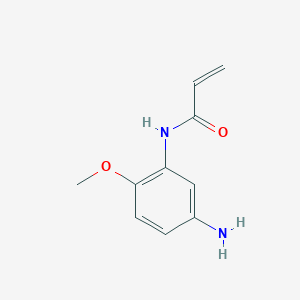
![6-Methoxy-1-methyl-1,3,4,5-tetrahydro-benzo[b]azepin-2-one](/img/structure/B8302424.png)
![6-[(Cbz-amino)methyl]-1,1-dichlorospiro[3.3]heptan-2-one](/img/structure/B8302427.png)
